molecular formula C9H15F2NO4 B6589411 (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid CAS No. 944328-82-9

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid

Cat. No. B6589411
CAS RN: 944328-82-9
M. Wt: 239.2
InChI Key:
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid, commonly referred to as (2R)-2-{[(t-BuO)CO]NH}-4,4-difluorobutanoic acid, is a carboxylic acid that has been used in a variety of scientific research applications. It is a widely studied compound due to its unique properties, which make it an ideal reagent for a number of different reactions.

Scientific Research Applications

((2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid)-2-{[(t-BuO)CO]NH}-4,4-difluorobutanoic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of monomers, and the synthesis of polymers. It has also been used to study the structure and reactivity of proteins, as well as the activity of enzymes. Additionally, it has been used to study the interactions between proteins and other molecules.

Mechanism of Action

((2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid)-2-{[(t-BuO)CO]NH}-4,4-difluorobutanoic acid acts as a proton donor, donating a proton to the substrate molecule. This protonation increases the reactivity of the substrate molecule and facilitates the desired reaction.
Biochemical and Physiological Effects
((2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid)-2-{[(t-BuO)CO]NH}-4,4-difluorobutanoic acid has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of various drugs on the body, as well as the effects of various hormones and other biochemical compounds. Additionally, it has been used to study the effects of various environmental toxins on the body.

Advantages and Limitations for Lab Experiments

The use of ((2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid)-2-{[(t-BuO)CO]NH}-4,4-difluorobutanoic acid in laboratory experiments has both advantages and limitations. It is a relatively inexpensive reagent and is easy to handle and store. Additionally, it is a highly reactive reagent, which makes it ideal for a variety of different reactions. However, it is also highly volatile, and its reactivity can lead to unwanted side reactions.

Future Directions

For its use include the development of new synthesis methods, the study of its effects on different biological systems, the development of new pharmaceuticals, and the development of new polymers. Additionally, it could be used to study the effects of environmental toxins on the body, as well as the effects of various drugs on the body. Finally, it could be used to study the structure and reactivity of proteins, as well as the activity of enzymes.

Synthesis Methods

((2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid)-2-{[(t-BuO)CO]NH}-4,4-difluorobutanoic acid is synthesized via a two-step process, beginning with the reaction of ((2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid)-2-{[(t-BuO)CO]NH}-4-fluorobutyric acid with 1,2-difluoroethane in the presence of a base such as sodium hydroxide. This reaction produces ((2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid)-2-{[(t-BuO)CO]NH}-4,4-difluorobutanoic acid. The second step is the hydrolysis of the acid to form ((2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid)-2-{[(t-BuO)CO]NH}-4,4-difluorobutyric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid involves the protection of the amine group, followed by the introduction of the difluorobutanoic acid moiety, and finally deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "4,4-difluorobutyric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "acetic acid", "water" ], "Reaction": [ "Protection of the amine group of tert-butyl carbamate with tert-butoxycarbonyl (BOC) group using DCC and DIPEA in DMF solvent.", "Introduction of the difluorobutanoic acid moiety by reacting BOC-protected tert-butyl carbamate with 4,4-difluorobutyric acid in DMF solvent using DCC and DIPEA as coupling agents.", "Deprotection of the BOC group using acetic acid and water to obtain the final product, (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid." ] }

CAS RN

944328-82-9

Product Name

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid

Molecular Formula

C9H15F2NO4

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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